Product packaging for All-trans-4,4'-diapophytoene(Cat. No.:)

All-trans-4,4'-diapophytoene

Cat. No.: B1236859
M. Wt: 408.7 g/mol
InChI Key: NXJJBCPAGHGVJC-MAYJZIKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Diapocarotenoids and Their Biosynthetic Origins in Prokaryotes

Diapocarotenoids are a class of C30 carotenoids synthesized through a distinct pathway compared to the more common C40 carotenoids found in plants and algae. nih.govtandfonline.com The biosynthesis of these C30 carotenoids is primarily found in prokaryotes, with notable examples in bacteria such as Staphylococcus aureus and various species of Methylobacterium. researchgate.net

The synthesis of diapocarotenoids begins with the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form the initial C30 backbone, all-trans-4,4'-diapophytoene (also known as dehydrosqualene). uniprot.orgacs.org This reaction is catalyzed by the enzyme 4,4'-diapophytoene synthase, encoded by the crtM gene. uniprot.orgwikipedia.org Subsequent enzymatic steps, including desaturation and functionalization, lead to the formation of a variety of diapocarotenoids. evitachem.com For instance, the enzyme 4,4'-diapophytoene desaturase (CrtN) introduces a series of double bonds into the diapophytoene molecule. evitachem.comuniprot.org

While the CrtM-initiated pathway is well-characterized in Firmicutes, recent research has revealed an alternative "squalene route" to C30 carotenoids in other bacteria, such as Planctomycetes. pnas.orgbiorxiv.org This pathway utilizes squalene (B77637) as the precursor, which is then acted upon by carotenoid amino oxidases. pnas.org This discovery has expanded our understanding of the distribution and evolution of C30 carotenoid biosynthesis in the bacterial kingdom. pnas.orgbiorxiv.org

The presence of diapocarotenoids is significant for the physiology of these prokaryotes. In Staphylococcus aureus, for example, the resulting carotenoid, staphyloxanthin, contributes to the bacterium's defense against oxidative stress and its virulence. asm.orguniprot.org

Table 1: Key Enzymes in Diapocarotenoid Biosynthesis

EnzymeGeneFunctionOrganism Example
4,4'-diapophytoene synthasecrtMCatalyzes the condensation of two farnesyl diphosphate (FPP) molecules to form this compound. uniprot.orgacs.orgStaphylococcus aureus uniprot.org
4,4'-diapophytoene desaturasecrtNCatalyzes successive dehydrogenations of 4,4'-diapophytoene to form more unsaturated diapocarotenoids. evitachem.comuniprot.orgStaphylococcus aureus uniprot.org
Squalene/hopene cyclaseshcInvolved in the production of hopanoids from squalene, an alternative precursor for C30 carotenoids in some bacteria. biorxiv.orgPlanctomycetes biorxiv.org

Historical Context of this compound Discovery and Initial Characterization

The study of carotenoids in bacteria dates back to the late 19th century, but detailed characterization of specific compounds and pathways occurred much later. asm.org The initial identification of carotenoids in Staphylococcus aureus was reported in the 1930s. asm.org However, the elucidation of the C30 diapocarotenoid pathway and the role of this compound as the key precursor is a more recent development.

Early research focused on the more widespread C40 carotenoids. It wasn't until the unique biosynthetic route in certain bacteria was investigated that this compound was identified as the foundational molecule for C30 carotenoids. nih.gov The enzyme responsible for its synthesis, 4,4'-diapophytoene synthase (CrtM), was cloned and characterized, confirming the head-to-head condensation of two FPP molecules as the initial committed step in this pathway. nih.gov

Subsequent studies involving genetic and biochemical analyses of S. aureus mutants were crucial in confirming the biosynthetic sequence. For instance, the accumulation of 4,4'-diapophytoene in crtN mutant strains provided strong evidence for its position as the substrate for the desaturase enzyme. acs.org These foundational studies paved the way for a deeper understanding of the diversity and evolution of carotenoid biosynthesis.

Significance of this compound in Carotenoid Metabolism and Diversity

This compound stands at a critical juncture in carotenoid metabolism, representing the first committed intermediate in the C30 pathway. nih.gov Its formation marks the divergence from other isoprenoid biosynthetic routes. The subsequent modifications of this molecule give rise to a wide array of diapocarotenoids with varying lengths of conjugated double bonds and terminal functional groups. researchgate.netd-nb.info

The study of this compound and its derivatives has also opened up avenues for biotechnological applications. The antioxidant properties of C30 carotenoids are of interest, and the biosynthetic pathways are being explored for the microbial production of these compounds. mdpi.com Furthermore, the enzymes of the diapocarotenoid pathway, such as CrtM and CrtN, have become targets for the development of novel antibacterial agents, particularly against pathogenic bacteria like MRSA. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48 B1236859 All-trans-4,4'-diapophytoene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48

Molecular Weight

408.7 g/mol

IUPAC Name

(6E,10E,12E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene

InChI

InChI=1S/C30H48/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,15-18,23-24H,11-14,19-22H2,1-8H3/b10-9+,27-17+,28-18+,29-23+,30-24+

InChI Key

NXJJBCPAGHGVJC-MAYJZIKRSA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Origin of Product

United States

Enzymology and Biosynthesis of All Trans 4,4 Diapophytoene

Precursor Pathways for Farnesyl Diphosphate (B83284) (FPP) Synthesis

Farnesyl diphosphate (FPP) is a key intermediate in the biosynthesis of thousands of isoprenoid compounds, including sesquiterpenes, sterols, and C30 carotenoids like all-trans-4,4'-diapophytoene. wikipedia.orgnih.gov The synthesis of FPP begins with the production of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov Living organisms employ two distinct and independent pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. annualreviews.org

The mevalonate (MVA) pathway is the primary route for isoprenoid synthesis in animals, fungi, archaea, and the cytosol of plants. nih.govannualreviews.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. nih.govtaylorandfrancis.com

The key steps of the MVA pathway are:

Formation of HMG-CoA: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). taylorandfrancis.com

Reduction to Mevalonate: HMG-CoA reductase, a key regulatory enzyme, reduces HMG-CoA to mevalonate (MVA). nih.gov

Phosphorylation: Mevalonate is then phosphorylated in two successive ATP-dependent steps by mevalonate kinase and phosphomevalonate kinase to yield mevalonate-5-diphosphate. nih.govtaylorandfrancis.com

Decarboxylation to IPP: Finally, an ATP-coupled decarboxylation of mevalonate-5-diphosphate results in the formation of isopentenyl diphosphate (IPP). nih.gov

IPP is then isomerized to DMAPP by the enzyme IPP isomerase (IDI). researchgate.net Farnesyl diphosphate synthase (FPPS) subsequently catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule, first forming geranyl diphosphate (GPP, C10) and then FPP (C15). mdpi.comnih.gov

Table 1: Key Enzymes of the Mevalonate Pathway for FPP Synthesis

Enzyme Abbreviation Reaction Catalyzed
Acetoacetyl-CoA thiolase AACT Condensation of two Acetyl-CoA molecules to Acetoacetyl-CoA.
3-hydroxy-3-methylglutaryl-CoA synthase HMGS Condensation of Acetoacetyl-CoA and Acetyl-CoA to HMG-CoA.
3-hydroxy-3-methylglutaryl-CoA reductase HMGR Reduction of HMG-CoA to Mevalonate. nih.gov
Mevalonate kinase MVK Phosphorylation of Mevalonate to Mevalonate-5-phosphate. taylorandfrancis.com
Phosphomevalonate kinase PMK Phosphorylation of Mevalonate-5-phosphate to Mevalonate-5-diphosphate. nih.govtaylorandfrancis.com
Mevalonate-5-diphosphate decarboxylase MVD/PMD Decarboxylation of Mevalonate-5-diphosphate to IPP. nih.gov
Isopentenyl diphosphate isomerase IDI Isomerization of IPP to DMAPP. researchgate.net
Farnesyl diphosphate synthase FPPS Sequential condensation of IPP with DMAPP and GPP to form FPP. nih.gov

The methylerythritol phosphate (MEP) pathway, also known as the mevalonate-independent pathway, is utilized by most bacteria, green algae, and in the plastids of higher plants. nih.govannualreviews.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. annualreviews.org

The key steps of the MEP pathway are:

DXP Synthesis: 1-deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov

MEP Formation: DXP is then reductively isomerized to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR/IspC). annualreviews.org

Conversion to IPP and DMAPP: A series of subsequent enzymatic reactions converts MEP into 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP). The final enzyme of the pathway, HMBPP reductase (IspH), converts HMBPP into a mixture of IPP and DMAPP. nih.govannualreviews.org

Similar to the MVA pathway, FPP is then synthesized from IPP and DMAPP by the action of FPP synthase. nih.gov

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

Enzyme Abbreviation Reaction Catalyzed
1-deoxy-D-xylulose 5-phosphate synthase DXS Condensation of Pyruvate and Glyceraldehyde 3-phosphate to DXP. nih.gov
1-deoxy-D-xylulose 5-phosphate reductoisomerase DXR/IspC Reduction and isomerization of DXP to MEP. annualreviews.org
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase IspD Coupling of MEP with CTP to form CDP-ME. nih.gov
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase IspE Phosphorylation of CDP-ME to CDP-MEP. nih.gov
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase IspF Cyclization of CDP-MEP to MEcPP. nih.gov
4-hydroxy-3-methylbut-2-enyl diphosphate synthase IspG Ring opening and reduction of MEcPP to HMBPP. nih.gov
4-hydroxy-3-methylbut-2-enyl diphosphate reductase IspH Conversion of HMBPP to IPP and DMAPP. nih.gov

Dehydrosqualene Synthase (CrtM)-Mediated Condensation

The final and committed step in the biosynthesis of this compound is the dimerization of two molecules of FPP. This reaction is catalyzed by the enzyme 4,4'-diapophytoene synthase, commonly known as dehydrosqualene synthase or CrtM. uniprot.orgwikipedia.org

Dehydrosqualene synthase is encoded by the crtM gene and was identified as the key enzyme for the synthesis of the C30 carotenoid backbone in bacteria such as Staphylococcus aureus. uniprot.orgnih.gov In S. aureus, CrtM is the first enzyme in the biosynthetic pathway leading to the golden carotenoid pigment staphyloxanthin, a virulence factor that protects the bacterium from oxidative stress. uniprot.orgnih.gov The enzyme belongs to the squalene (B77637)/phytoene (B131915) synthase family of proteins. wikipedia.org Characterization studies have shown that CrtM catalyzes the head-to-head condensation of two C15 FPP molecules to form the C30 compound 4,4'-diapophytoene. uniprot.org This enzymatic reaction typically requires the presence of a divalent metal cation, such as Mn2+, for activity. wikipedia.org

The reaction catalyzed by CrtM is a two-step process analogous to that of squalene and phytoene synthases. nih.gov

Formation of Presqualene Diphosphate (PSPP): The first step involves the ionization of one FPP molecule, losing its diphosphate group to form an allylic carbocation. This highly reactive intermediate then attacks the C2-C3 double bond of a second FPP molecule. nih.gov This nucleophilic attack results in the formation of a cyclopropylcarbinyl intermediate, presqualene diphosphate (PSPP). nih.govresearchgate.net

Rearrangement and Elimination to Diapophytoene: In the second step, the PSPP intermediate undergoes ionization and a complex series of rearrangements. nih.gov The diphosphate group of PSPP is eliminated, and the cyclopropyl (B3062369) ring opens, leading to a second carbocationic intermediate. Finally, a proton is eliminated to form the stable, linear C30 hydrocarbon, this compound (dehydrosqualene). researchgate.netnih.gov

Structural studies of S. aureus CrtM have provided significant insight into this mechanism, revealing two distinct substrate-binding sites (S1 and S2) within a large central cavity. researchgate.netresearchgate.net FPP binds to both sites, with the FPP in the S1 (allylic) site ionizing first to initiate the reaction. nih.gov

Dehydrosqualene synthase (CrtM) and phytoene synthase (CrtB or PSY) are homologous enzymes that belong to the same structural family and share a common evolutionary ancestry. wikipedia.org Both catalyze the head-to-head dimerization of isoprenoid diphosphates, which is the first committed step in the biosynthesis of C30 and C40 carotenoids, respectively. wikipedia.orgnih.gov However, they exhibit key differences in substrate specificity and product formation.

Substrate Specificity: The primary distinction lies in their preferred substrates. CrtM utilizes two molecules of the C15 precursor farnesyl diphosphate (FPP), whereas CrtB uses two molecules of the C20 precursor geranylgeranyl diphosphate (GGPP). wikipedia.orgnih.gov

Product Formation: This difference in substrate leads to different products. CrtM synthesizes the C30 carotenoid 4,4'-diapophytoene, while CrtB synthesizes the C40 carotenoid phytoene. wikipedia.org

Enzyme Promiscuity: Despite this specificity, recent studies have shown that CrtM from S. aureus can exhibit enzyme promiscuity. It is capable of using GGPP as a substrate to produce phytoene, and can also synthesize squalene, demonstrating a remarkable catalytic versatility. acs.orgnih.gov

Table 3: Comparison of Dehydrosqualene Synthase (CrtM) and Phytoene Synthase (CrtB)

Feature Dehydrosqualene Synthase (CrtM) Phytoene Synthase (CrtB/PSY)
Gene crtM crtB (bacteria), PSY (plants)
Substrate 2 x Farnesyl Diphosphate (FPP) (C15) uniprot.org 2 x Geranylgeranyl Diphosphate (GGPP) (C20) wikipedia.org
Product This compound (C30) uniprot.org Phytoene (C40) wikipedia.org
Pathway C30 Carotenoid (Staphyloxanthin) Biosynthesis uniprot.org C40 Carotenoid Biosynthesis nih.gov
Intermediate Presqualene Diphosphate (PSPP) nih.gov Prephytoene Diphosphate (PPPP) nih.gov
Organisms Certain bacteria (e.g., Staphylococcus aureus) wikipedia.org Carotenoid-producing plants, algae, fungi, and bacteria. wikipedia.org

Alternative Squalene Route to C30 Carotenoids Involving this compound

While the canonical pathway for C30 carotenoid biosynthesis begins with the formation of 4,4'-diapophytoene from two molecules of farnesyl diphosphate (FPP), compelling evidence has unveiled an alternative route. bohrium.comnih.gov This pathway utilizes squalene as the direct precursor for C30 carotenoids and is considered the most widespread route in prokaryotes. nih.govpnas.org This discovery expands the known functional roles of squalene, which was previously associated almost exclusively with the synthesis of polycyclic triterpenes like hopanoids and sterols. pnas.orgbiorxiv.org The existence of this squalene-mediated route demonstrates the evolutionary adaptability and neofunctionalization of biosynthetic pathways in bacteria. pnas.orgresearchgate.net

Demonstration of Squalene as a Precursor

The role of squalene as a direct precursor in an alternative C30 carotenoid pathway has been substantiated through genetic and mutational studies in various bacteria. biorxiv.orgnih.gov These studies have effectively demonstrated that the synthesis of C30 carotenoids can be directly linked to the squalene biosynthesis pathway, which is distinct from the canonical pathway initiated by 4,4'-diapophytoene synthase (CrtM). nih.gov

Key experimental evidence includes:

Gene Deletion Mutants: In the planctomycete Planctopirus limnophila and the alphaproteobacterium Methylobacterium extorquens, interrupting the hpnE gene, which is involved in the hopanoid biosynthesis pathway that produces squalene, resulted in non-pigmented colonies due to a lack of carotenoid production. biorxiv.orgnih.gov This directly links the squalene synthesis machinery to carotenoid formation.

Mutant Accumulation Studies: A mutant of the planctomycete Gemmata obscuriglobus, deficient in sterol synthesis, was observed to accumulate squalene. biorxiv.org This accumulation was accompanied by a visibly brighter red pigmentation, suggesting that the excess squalene was being channeled into the C30 carotenoid synthesis pathway. biorxiv.org

These findings collectively provide strong evidence that squalene is not just a related C30 isoprenoid but can serve as a direct substrate for the biosynthesis of C30 carotenoids in certain bacteria.

Enzymatic Steps in the Squalene-Mediated Pathway

The squalene-mediated pathway to C30 carotenoids involves a different set of initial enzymes compared to the canonical route, leveraging the machinery for squalene synthesis before engaging carotenoid-specific desaturases. The proposed enzymatic steps are as follows:

Squalene Synthesis : The pathway initiates with the synthesis of the C30 hydrocarbon squalene from the C15 precursor farnesyl diphosphate (FPP). Bacteria primarily utilize two routes for this conversion:

The HpnCDE pathway : A multi-enzyme system predominantly found in Bacteria. pnas.orgnih.gov

Squalene Synthase (Sqs) : A single enzyme that is found across all three domains of life. pnas.orgbiorxiv.org

Desaturation to C30 Carotenoids : Once synthesized, squalene serves as the substrate for C30-specific carotenoid desaturases (also referred to as amino oxidases). biorxiv.orgnih.gov These enzymes, such as CrtN (4,4'-diapophytoene desaturase), introduce a series of double bonds into the squalene backbone. biorxiv.orgnih.gov This process bypasses the need for the CrtM enzyme (4,4'-diapophytoene synthase) that characterizes the traditional pathway. biorxiv.org The desaturase CrtN, which in the canonical pathway acts on 4,4'-diapophytoene, demonstrates substrate flexibility by acting on squalene in this alternative route. biorxiv.orgnih.gov The successive dehydrogenation of squalene by these enzymes leads to the formation of increasingly unsaturated C30 carotenoids, which are responsible for the pigmentation of the organism. nih.gov

Table 2: Comparison of C30 Carotenoid Biosynthesis Pathways

Feature Canonical Pathway Alternative Squalene Route
Initial Precursor Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP)
First C30 Intermediate This compound (Dehydrosqualene) Squalene
Key Initial Enzyme(s) CrtM (4,4'-diapophytoene synthase) HpnCDE or Squalene Synthase (Sqs)
Subsequent Steps Desaturation of 4,4'-diapophytoene by CrtN Desaturation of squalene by CrtN and related enzymes

| Prevalence | Characterized in Firmicutes (e.g., Staphylococcus aureus) | Widespread in prokaryotes (e.g., Planctomycetes) |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4,4'-diapophytoene
4,4'-diapophytoene desaturase
4,4'-diapophytoene synthase
C30 carotenoid
Dehydrosqualene
Farnesyl diphosphate
Hopanoid
Squalene
Squalene synthase

Genetic and Molecular Determinants of All Trans 4,4 Diapophytoene Production

Identification and Organization of Biosynthetic Gene Clusters (e.g., crtM and crtN)

The foundational step in all-trans-4,4'-diapophytoene synthesis is catalyzed by the enzyme 4,4'-diapophytoene synthase, encoded by the crtM gene. wikipedia.org This enzyme facilitates the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form this compound (also known as dehydrosqualene). asm.orgrhea-db.org This initial product is then acted upon by 4,4'-diapophytoene desaturase, encoded by the crtN gene, which introduces a series of double bonds into the C30 backbone. asm.orguniprot.org

These essential genes, crtM and crtN, are typically organized into biosynthetic gene clusters (BGCs), which can vary in their composition and arrangement across different bacterial species. nih.govfrontiersin.orgbiorxiv.org

Staphylococcus aureus : In many strains of S. aureus, the genes for the biosynthesis of its characteristic golden staphyloxanthin pigment, for which this compound is a precursor, are located in the crtOPQMN operon. asm.orgdovepress.com Here, crtM and crtN are co-located with other genes (crtO, crtP, crtQ) responsible for subsequent modifications of the diapocarotenoid backbone. dovepress.commdpi.com Sequencing of a 3.5-kb DNA fragment from S. aureus that conferred the ability to produce 4,4'-diaponeurosporene (B1234425) (a downstream product) in E. coli revealed two co-transcribed open reading frames identified as crtM and crtN. asm.orgebi.ac.uk The presence of an intact crtOPQMN gene cluster is considered ubiquitous across most S. aureus genomes. dovepress.com

Bacillus megaterium : This bacterium also produces C30 carotenoids and possesses a corresponding biosynthetic pathway. nih.gov In strain MS941, a gene cluster was identified containing the gene for diapophytoene synthase (crtM) organized in an operon with two distinct diapophytoene desaturase genes (crtN). nih.gov The cluster also includes a gene for farnesyl diphosphate synthase (IspA) and a third crtN gene. nih.gov

Planococcus maritimus : Analysis of this marine bacterium revealed a carotenoid biosynthesis gene cluster containing seven candidate genes. nih.gov Functional analysis in E. coli confirmed that one open reading frame (orf2) encoded 4,4'-diapophytoene synthase (CrtM) and another (orf1) encoded 4,4'-diapophytoene desaturase (CrtNa). nih.gov

Table 1: Organization of Diapophytoene Biosynthetic Gene Clusters in Selected Bacteria

Organism Gene Cluster/Operon Key Genes Function of Key Genes Reference(s)

| Staphylococcus aureus | crtOPQMN | crtM, crtN | CrtM: 4,4'-diapophytoene synthase CrtN: 4,4'-diapophytoene desaturase | asm.org, dovepress.com | | Bacillus megaterium | IspA-crtM-crtN operon | crtM, crtN1-3 | CrtM: Diapophytoene synthase CrtN: Diapophytoene desaturases | nih.gov | | Planococcus maritimus | Carotenoid BGC | orf2 (CrtM), orf1 (CrtNa) | CrtM: 4,4'-diapophytoene synthase CrtNa: 4,4'-diapophytoene desaturase | nih.gov | | Methylomonas sp. 16a | Carotenoid BGC | crtN, crtNb, ald | CrtN/CrtNb: Desaturase/Oxidase homologs (Note: A crtM homolog was not found; a squalene (B77637) synthase gene is presumed to have low CrtM activity) | nih.gov |

Transcriptional and Translational Regulation of this compound Biosynthesis

The production of this compound and subsequent diapocarotenoids is not constitutive but is instead tightly regulated at the transcriptional level in response to various internal and external signals. biorxiv.org

Gene expression is a regulated process that can be influenced by a variety of environmental factors. nih.govweforum.org In bacteria, these factors can trigger signaling cascades that alter the transcription of specific genes, including those for secondary metabolism. tutorchase.comnews-medical.netconsensus.app

Oxidative Stress and Oxygen: In S. aureus, the production of the golden carotenoid pigment is a known virulence factor due to its antioxidant properties. asm.org The expression of the crt operon is influenced by the presence of oxygen and reactive oxygen species (ROS). The AirSR two-component system is activated by oxidants and subsequently regulates the expression of pigment genes. nih.gov Growth under anaerobic conditions abolishes pigment production, indicating that oxygen is a key environmental signal. nih.gov Furthermore, the msaABCR operon, which regulates responses to oxidative stress, has been shown to be a positive transcriptional regulator of the crtOPQMN operon. asm.org Deletion of msaABCR leads to significant downregulation of crtM and crtN. asm.org

Alternative Sigma Factors: The alternative sigma factor B (σB or SigB) is a global regulator of stress responses and virulence in S. aureus. nih.gov SigB plays an essential role in regulating staphyloxanthin biosynthesis. dovepress.com A consensus σB DNA binding motif has been identified in the promoter region of the crt operon, suggesting direct regulation. nih.gov Mutants lacking SigB are non-pigmented. asm.org

Metabolic State: The metabolic status of the cell also influences pigment production. In S. aureus, mutants with defects in the tricarboxylic acid (TCA) cycle or in oxidative phosphorylation show increased pigmentation, suggesting a link between central metabolism and the regulation of the diapocarotenoid pathway. nih.govfrontiersin.org

Table 2: Regulation of crt Gene Expression in Staphylococcus aureus

Regulator/Factor Type Effect on crt Expression Mechanism/Signal Reference(s)
AirSR Two-Component System Positive Responds to environmental oxidants/oxygen nih.gov
SigB (σB) Alternative Sigma Factor Positive Global stress response; direct binding to crt promoter nih.gov, dovepress.com
msaABCR Operon/Regulator Positive Regulates response to oxidative stress (H₂O₂) asm.org
CspA Cold Shock Protein Positive Likely acts in a σB-dependent manner nih.gov
Hfq RNA Chaperone Negative (in SigB-deficient strains) Post-transcriptional regulation dovepress.com
Anaerobic Conditions Environmental Negative Absence of oxygen signal nih.gov
Defective TCA Cycle Physiological Positive Altered metabolic state nih.gov, asm.org

Analyzing the transcript levels of biosynthetic genes is crucial for understanding regulatory mechanisms. Quantitative real-time PCR (qRT-PCR) is a widely used, sensitive, and practical technique for quantifying the abundance of specific mRNA transcripts. nih.govmdpi.commdpi.com

Several studies have employed molecular techniques to measure the expression of crtM and crtN:

Northern Blot Analysis: This technique was used to analyze crtM transcript levels in various pigment mutants of S. aureus, demonstrating that changes in pigment production in several mutants correlated directly with the amount of crtM mRNA. asm.org

Quantitative Real-Time PCR (qRT-PCR): The expression of crtM and crtN was quantified using qRT-PCR in an msaABCR deletion mutant of S. aureus. The results confirmed that crtM and crtN transcripts were downregulated by 9.8-fold and 8.6-fold, respectively, validating the regulatory role of the msaABCR operon. asm.org

Comparative Genomics of Diapocarotenoid Biosynthetic Pathways

Comparative genomics provides insights into the diversity, evolution, and distribution of metabolic pathways across different species. plos.orgijbs.comfrontiersin.orgnih.gov For diapocarotenoids, this approach has revealed key evolutionary patterns.

The core enzymes of diapophytoene synthesis, CrtM and CrtN, share sequence homology with enzymes from other metabolic pathways and with orthologs in different bacterial phyla.

CrtM (Diapophytoene Synthase): The deduced amino acid sequence of CrtM from S. aureus shows similarity to squalene synthases and phytoene (B131915) synthases from various bacteria. asm.org An ortholog from Planococcus maritimus also shows clear homology to known CrtM enzymes. nih.gov

CrtN (Diapophytoene Desaturase): The S. aureus CrtN protein sequence is similar to phytoene desaturases of other bacteria and contains a classical FAD-binding domain at its N-terminus. asm.org Homologs of CrtN are found across diverse bacteria, though their sequence identity can vary. For example, the CrtN from Methylomonas sp. has 34% amino acid identity with its homolog in Heliobacillus mobilis and 31% with the CrtN in S. aureus. nih.gov The CrtN-related proteins from Planococcus maritimus show identities ranging from 50% to 61% with those from Halobacillus halophilus. nih.gov These desaturases belong to the CrtI gene family. ebi.ac.uk

Table 3: Homology of CrtM and CrtN Orthologs

Protein Organism Comparison Organism Homology (% Amino Acid Identity) Reference(s)
CrtN Methylomonas sp. 16a Heliobacillus mobilis 34% nih.gov
CrtN Methylomonas sp. 16a Staphylococcus aureus 31% nih.gov
CrtNb Methylomonas sp. 16a Staphylococcus aureus (unknown ORF) 51% nih.gov
CrtNa (Orf1) Planococcus maritimus Halobacillus halophilus (CrtNa) ~61% researchgate.net, nih.gov
CrtNb (Orf4) Planococcus maritimus Halobacillus halophilus (CrtNb) ~52% researchgate.net, nih.gov
CrtNc (Orf2) Planococcus maritimus Halobacillus halophilus (CrtNc) ~50% researchgate.net, nih.gov

The scattered distribution of carotenoid biosynthetic pathways among distantly related prokaryotes suggests that horizontal gene transfer (HGT) has been a major force in their evolution. nih.govresearchgate.net HGT allows for the rapid acquisition of complex, multi-step pathways, a process that is evident in the evolution of diapocarotenoid synthesis. biorxiv.orgbiorxiv.orgplos.org

Phylogenetic analyses indicate that multiple HGT events have occurred. The taxonomic distribution of C30-specific desaturases (CrtN) suggests that the pathway likely originated in Firmicutes and was subsequently transferred to other prokaryotic groups, including Planctomycetes, Verrucomicrobiales, and Acidobacteriales, through lateral gene transfer. biorxiv.org The acquisition of entire gene clusters, sometimes as operons, facilitates the rapid assembly of a functional pathway in a new host. plos.org This mode of evolution explains why organisms that are not closely related can possess the genetic machinery to produce structurally similar specialized metabolites like this compound. nih.gov

Biological Roles and Physiological Significance in Microorganisms

Contribution to Microbial Stress Responses (e.g., Oxidative Stress)

The pathway initiated by all-trans-4,4'-diapophytoene is crucial for protecting microorganisms against oxidative stress. In the pathogenic bacterium Staphylococcus aureus, this compound is the precursor to the golden-yellow pigment staphyloxanthin. uniprot.orgmbl.or.kr Staphyloxanthin is a significant virulence factor, primarily due to its ability to protect the bacterium from oxidative stress, such as the reactive oxygen species (ROS) produced by the host's immune system. uniprot.orgdrugbank.com The antioxidant capacity of staphyloxanthin is conferred by its long chain of conjugated double bonds, a feature that originates from the desaturation of the this compound backbone. mbl.or.kr

Research on the moderately halophilic bacterium Halobacillus halophilus further underscores this protective role. nih.gov Studies using pigment mutants demonstrated that the biosynthesis of C30 carotenoids is essential for survival under oxidative stress. nih.gov A mutant that accumulated this compound because of a block in the subsequent desaturation step, along with cells where carotenoid synthesis was inhibited, was unable to survive oxidative conditions that permitted the growth of wild-type, carotenoid-producing cells. nih.gov This highlights that while this compound itself is not the active antioxidant, its conversion to downstream colored carotenoids is a critical stress response mechanism. nih.gov Carotenoids derived from this pathway can scavenge free radicals, mitigating cellular damage and enhancing cell survival under stress. evitachem.com

MicroorganismPrecursorKey Downstream CarotenoidPrimary Function in Stress Response
Staphylococcus aureusThis compoundStaphyloxanthinProtection against oxidative stress, contributing to virulence. uniprot.orgdrugbank.commbl.or.kr
Halobacillus halophilusThis compound4,4'-diaponeurosporene-4-oic acid estersProtection against lethal oxidative stress. nih.gov

Role in Membrane Integrity and Stability in Carotenoid-Producing Bacteria

In S. aureus, the end-product staphyloxanthin is known to provide integrity to the bacterial cell membrane. mbl.or.kracs.org Carotenoids can act as "membrane reinforcers" or stabilizers. d-nb.infocsic.es They are thought to span the lipid bilayer, with their lipophilic central chain interacting with the fatty acid chains of membrane lipids and their more polar ends anchored in the polar regions of the membrane. d-nb.info This interaction helps to regulate membrane fluidity and can decrease its permeability, which is a crucial function for bacteria facing environmental challenges. The biosynthesis of these membrane-stabilizing molecules begins with the formation of this compound.

FeatureDescriptionReference
Location Bacterial cell membrane. nih.gov, jmb.or.kr
Function Modify membrane fluidity, permeability, and stability. biorxiv.org
Mechanism Act as membrane reinforcers, spanning the lipid bilayer. d-nb.info, csic.es
Example Staphyloxanthin, derived from this compound, provides membrane integrity in S. aureus. mbl.or.kr, acs.org

Function in Pigmentation and Light Adaptation (if applicable)

This compound is itself a colorless compound. uniprot.orgdrugbank.com Its significance in pigmentation is as an essential, non-pigmented intermediate. The characteristic colors of many carotenoid-producing bacteria are due to the subsequent enzymatic modifications of the this compound structure.

The enzyme 4,4'-diapophytoene desaturase (CrtN) introduces a series of conjugated double bonds into the C30 backbone. asm.orgnih.gov This process of desaturation creates a polyene chromophore, the part of the molecule responsible for absorbing visible light and thus producing color. For instance, the conversion of the colorless this compound to the yellow-colored 4,4'-diaponeurosporene (B1234425) is a key step in the pigmentation of S. aureus and other bacteria. asm.orgmbl.or.kr Further modifications can lead to orange or red pigments, such as staphyloxanthin. mbl.or.kr

The conjugated double bond system that confers color also provides photoprotective functions. evitachem.com By absorbing light energy, these pigments can help shield the microorganism from photodamage. Therefore, the biosynthetic pathway starting with this compound is fundamental to the development of pigmentation and the associated light-adaptive benefits in various bacteria.

CompoundColorRole in Pigmentation Pathway
This compound ColorlessInitial precursor in the C30 carotenoid pathway. uniprot.orgdrugbank.com
4,4'-diapophytofluene IntermediateFirst desaturation product. asm.org
4,4'-diapo-ζ-carotene IntermediateSecond desaturation product. asm.org
4,4'-diaponeurosporene YellowMajor yellow pigment in many staphylococci. asm.orgmbl.or.kr
Staphyloxanthin OrangeFinal pigment in S. aureus, derived from 4,4'-diaponeurosporene. mbl.or.kr

Ecological Implications in Microbial Niches

The physiological roles of this compound-derived carotenoids have significant implications for the ecological success of microorganisms. The ability to withstand environmental stressors like oxidative attack and radiation allows bacteria to colonize and thrive in a wide range of niches. nih.govnih.gov

For pathogenic bacteria such as S. aureus, the production of staphyloxanthin is a key adaptation for its ecological niche: the host organism. drugbank.com By neutralizing oxidative bursts from immune cells, staphyloxanthin helps the bacterium to evade a primary defense mechanism, thus establishing a successful infection. uniprot.orgmbl.or.kr In this context, the biosynthetic pathway starting from this compound is a crucial determinant of pathogenicity and survival within the host niche.

For non-pathogenic bacteria found in diverse environments, from soil to aquatic ecosystems, the production of these carotenoids can provide a competitive advantage. nih.govfrontiersin.org Protection from UV radiation and the ability to stabilize membranes against temperature or osmotic fluctuations contribute to the organism's fitness and resilience. The synthesis of C30 carotenoids, initiated by the formation of this compound, is therefore a widespread and evolutionarily significant strategy for microbial adaptation and survival. biorxiv.org

Advanced Analytical Methodologies for Research on All Trans 4,4 Diapophytoene

Advanced Chromatographic Separations for Isomer Analysis and Purity Assessment

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a powerful and highly sensitive analytical technique for the research of C30 carotenoids like all-trans-4,4'-diapophytoene. This methodology combines the high-resolution separation capabilities of UPLC with the precise mass identification and structural elucidation provided by mass spectrometry. The enhanced speed and resolution of UPLC systems, which utilize columns with smaller particle sizes (typically under 2 μm), allow for rapid and efficient analysis, a significant advantage when dealing with complex biological extracts. researchgate.netbiorxiv.org

In the context of this compound research, UPLC-MS is frequently employed to study carotenoid biosynthesis pathways, particularly in microorganisms such as Staphylococcus aureus, where this compound is a key precursor to the golden carotenoid pigment staphyloxanthin. nih.govbiorxiv.orghmdb.ca Researchers use UPLC-MS to identify and quantify intermediates like this compound, often to understand the effects of enzyme inhibitors or specific genetic mutations on the biosynthetic pathway. asm.orgnih.gov

The separation of carotenoids, which are often hydrophobic and exist as various isomers, typically necessitates the use of specialized reversed-phase columns. C30 columns are particularly effective for resolving carotenoid isomers, though C18 columns are also utilized. biorxiv.orgtandfonline.comcluster.ismdpi.com The mobile phases commonly consist of mixtures of solvents like methanol, acetonitrile, and dichloromethane (B109758) or methyl-tert-butyl ether, run in a gradient elution to effectively separate compounds with a wide range of polarities. biorxiv.orgmdpi.com

For detection, a photodiode array (PDA) or UV-visible detector is often coupled in-line before the mass spectrometer. This compound, being a phytoene (B131915), lacks the extensive conjugated double bond system of colored carotenoids and is typically monitored at a lower wavelength, such as 286 nm. nih.gov Following UV detection, the eluent enters the mass spectrometer. Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for carotenoids, with APCI often being preferred for less polar compounds like carotenes. biorxiv.orgtandfonline.com The mass analyzer then provides high-resolution mass data, allowing for the confirmation of the molecular weight and elemental composition of the target analyte.

Detailed Research Findings

Several studies investigating the staphyloxanthin biosynthesis pathway in Staphylococcus aureus have utilized LC-MS to analyze this compound (also referred to as dehydrosqualene). In a notable study, the inhibition of the enzyme dehydrosqualene desaturase (CrtN) by a novel compound (NP16) led to the significant accumulation of its substrate, 4,4'-diapophytoene. asm.orgnih.gov The analysis by LC-MS successfully identified this accumulated intermediate. asm.orgnih.gov

The findings from this and similar research are summarized in the data table below. The method demonstrates the capability of LC-MS to identify specific biosynthetic intermediates based on their retention time and mass-to-charge ratio.

Table 1: UPLC-MS Research Findings for 4,4'-Diapophytoene
AnalyteObserved m/z ([M+H]⁺)Retention Time (min)UV λmax (nm)InstrumentationMatrix/ContextReference
4,4'-Diapophytoene409.353618.76286LC-MS/MSStaphylococcus aureus treated with CrtN inhibitor asm.orgnih.gov
4,4'-Diapophytoene isomersNot specifiedNot specified286LC-DAD-APCI-MS/MSStaphylococcus aureus under oxygen-restriction nih.gov
4,4'-DiapophytoeneNot specifiedNot specifiedNot specifiedLC-MSEscherichia coli expressing S. aureus crtM gene acs.org

The data confirms that UPLC-MS is a highly specific and sensitive tool for tracking changes in the concentration of this compound in response to biochemical perturbations. The high mass accuracy provided by modern mass spectrometers allows for confident identification of the compound, even in complex biological matrices. asm.orgnih.gov

Biotechnological and Synthetic Biology Approaches for Investigating All Trans 4,4 Diapophytoene

Process Development for Research-Scale Production

Developing a robust process for the research-scale production of all-trans-4,4'-diapophytoene is crucial for enabling further investigation of its properties and potential applications. This typically involves optimizing the culture conditions of a microbial host engineered to produce the compound.

A common host for carotenoid production is E. coli, due to its rapid growth and well-established genetic tools. evitachem.com However, organisms that naturally produce C30 carotenoids, such as Lactiplantibacillus plantarum, are also attractive candidates. nih.gov

Process development focuses on several key parameters to maximize yield:

Medium Optimization: The composition of the growth medium, including the carbon and nitrogen sources, is critical. For example, in a study on the production of the related C30 carotenoid 4,4'-diaponeurosporene (B1234425) by L. plantarum, lactose (B1674315) and beef extract were identified as the optimal carbon and nitrogen sources, respectively. nih.gov

pH Control: The initial pH of the culture medium can significantly impact cell growth and carotenoid production. An initial pH of 6.9 was found to be optimal for 4,4'-diaponeurosporene production in L. plantarum. nih.gov

Aeration: For aerobic or facultative anaerobic organisms, the aeration rate is a key factor. In a 5 L fermentor, an aeration rate of 0.3 vvm (volume of air per volume of liquid per minute) resulted in a significant increase in 4,4'-diaponeurosporene production. nih.gov

Stress Induction: Abiotic stresses, such as temperature shifts or the addition of oxidative stress-inducing agents, can sometimes be used to enhance carotenoid production. nih.govmdpi.com

The table below summarizes the optimization of culture conditions for the production of a C30 carotenoid in L. plantarum, which can serve as a model for developing a process for this compound. nih.gov

ParameterOptimized ConditionImpact on Production
Carbon Source15% Lactose3.3-fold increase
Nitrogen Source8.3% Beef Extract3.3-fold increase
Initial pH6.93.3-fold increase
Aeration (in fermentor)0.3 vvm3.8-fold increase over flask

By systematically optimizing these parameters, it is possible to significantly enhance the research-scale production of this compound, providing sufficient material for detailed characterization and further research into its biological activities and potential applications.

Evolutionary Biology and Comparative Biochemistry of All Trans 4,4 Diapophytoene Pathways

Evolutionary Divergence of C30 and C40 Carotenoid Pathways

The C30 and C40 carotenoid pathways are structurally and functionally similar, differing primarily in the chain length of their precursors and final products. nih.gov This similarity points to a shared evolutionary origin, with evidence suggesting that the C30 pathway is the more ancient of the two. pnas.orgbiorxiv.org

Several lines of evidence support the hypothesis that the C30 pathway diverged earlier than the C40 pathway:

Phylogenetic Rooting: In phylogenetic trees of carotenoid desaturases (amino oxidases), the C30-specific enzymes CrtN and CrtP branch closer to the root of the tree compared to the C40-specific enzymes CrtI and CrtD. pnas.orgresearchgate.net This basal position suggests an earlier evolutionary origin for the C30 desaturation system. pnas.org

Enzyme Plasticity: Directed evolution experiments have successfully modified the C30 synthase, CrtM, to function as a C40 synthase. nih.govnih.gov In contrast, attempts to evolve the C40 synthase, CrtB, to perform the C30 synthesis have been unsuccessful. nih.gov This indicates that the evolutionary path from a C30 synthase to a C40 synthase is more accessible, supporting the idea that CrtB may have evolved from a CrtM-like ancestor. pnas.orgnih.gov

Pathway Complexity: C40 carotenoid pathways often involve additional enzymatic steps, such as the cyclization of the carotenoid backbone by lycopene (B16060) cyclases (CrtY family), which are absent in the basic C30 pathway. pnas.org The simpler architecture of the C30 pathway is consistent with it being an ancestral form.

The divergence likely occurred through gene duplication of an ancestral synthase and desaturase, followed by neofunctionalization. pnas.org One copy retained the original C30 specificity, while the other evolved to accept the larger C20 substrate, geranylgeranyl pyrophosphate (GGPP), to initiate the C40 pathway. nih.gov The close relationship between the enzymes—CrtM/CrtB for synthesis and CrtN/CrtI for desaturation—supports a common origin, likely from a single operon that later specialized into the two distinct pathways. pnas.orgresearchgate.net

FeatureC30 Carotenoid PathwayC40 Carotenoid Pathway
Initial Precursor2 x Farnesyl Pyrophosphate (FPP)2 x Geranylgeranyl Pyrophosphate (GGPP)
Key SynthaseCrtM (4,4'-Diapophytoene Synthase) plos.orgCrtB (Phytoene Synthase)
Initial Product4,4'-Diapophytoene plos.orgPhytoene (B131915)
Key DesaturaseCrtN (4,4'-Diapophytoene Desaturase) nih.govCrtI (Phytoene Desaturase)
Evolutionary StatusConsidered ancestral to the C40 pathway. pnas.orgbiorxiv.orgDerived from the C30 pathway through gene duplication and neofunctionalization. pnas.org

Adaptation and Neofunctionalization of Enzymes in Different Microbial Lineages

The evolutionary history of diapocarotenoid biosynthesis is marked by the adaptation of its core enzymes to new functions and substrates, a process known as neofunctionalization. This has allowed for the diversification of carotenoid structures and their spread across different microbial groups. pnas.org

A prime example of enzyme plasticity and neofunctionalization is seen in the CrtM synthase. Laboratory evolution experiments have shown that CrtM from Staphylococcus aureus can be readily mutated to efficiently catalyze the synthesis of C40 phytoene from GGPP. nih.govnih.gov Remarkably, single amino acid substitutions, such as at position Phe26, can dramatically shift the enzyme's substrate specificity from FPP to GGPP. nih.gov This highlights the minimal genetic changes required to switch between C30 and C40 pathways, providing a plausible mechanism for how the C40 pathway originally evolved. nih.gov Further mutagenesis at other key residues can even engineer CrtM variants capable of producing novel C45 and C50 carotenoids, demonstrating the remarkable adaptability of the enzyme's active site. nih.gov

Another significant evolutionary mechanism is the neofunctionalization of entire operons. pnas.org The C30 and C40 pathways (specifically the CrtI-CrtD type found in Proteobacteria) appear to have a common origin from a single ancestral operon. pnas.orgresearchgate.net This operon likely contained a synthase, two desaturases, and potentially other modifying enzymes. pnas.org Following duplication, one operon retained the C30 function while the other underwent neofunctionalization, adapting its enzymes to C40 substrates. pnas.org

Furthermore, recent research has unveiled a novel "squalene route" to C30 carotenoids in bacteria like Planctomycetes. pnas.orgbiorxiv.org These organisms possess the C30 desaturase CrtN but lack the canonical synthase CrtM. Instead, they utilize squalene (B77637), another C30 isoprenoid typically associated with triterpene synthesis, as the initial substrate for CrtN. pnas.org This demonstrates that CrtN has adapted to accept a different, though structurally related, C30 backbone. This discovery establishes squalene as a metabolic hub for both polycyclic triterpenes and carotenoids and shows that carotenoid pathways have been continually transferred and readapted during prokaryotic evolution. pnas.org This adaptation provides a clear example of how existing enzymes can be repurposed within a new metabolic context in different microbial lineages. pnas.org

Future Directions in All Trans 4,4 Diapophytoene Research

Elucidation of Uncharacterized Enzymes and Regulatory Mechanisms

The biosynthesis of all-trans-4,4'-diapophytoene, a C30 carotenoid, involves a series of enzymatic reactions that are not yet fully understood. While the initial condensation of two farnesyl pyrophosphate (FPP) molecules to form 4,4'-diapophytoene is catalyzed by diapophytoene synthase (CrtM), the subsequent modifications and the regulation of this pathway remain areas of active investigation. evitachem.comnih.govresearchgate.netd-nb.info

A significant challenge lies in identifying and characterizing the enzymes responsible for the diverse modifications observed in C30 carotenoids derived from diapophytoene. For instance, some bacteria produce C30 carotenoids with carboxylic acid groups, suggesting the presence of uncharacterized oxidase enzymes. biorxiv.org Genome mining has revealed cryptic biosynthetic gene clusters in various microorganisms that hint at a vast potential for discovering novel enzymes involved in secondary metabolite production, including carotenoids. researchgate.netnih.gov These "hidden" enzymes may catalyze unprecedented chemical transformations, leading to the synthesis of novel carotenoid structures with unique properties. nih.gov

Furthermore, the regulatory mechanisms governing the expression of diapophytoene biosynthesis genes are largely unknown. mdpi.com Understanding how microorganisms control the flux through this pathway in response to environmental cues is crucial for both fundamental science and biotechnological applications. For example, studies on Staphylococcus aureus have shown that the expression of diapophytoene desaturase (CrtN), an enzyme that introduces double bonds into the diapophytoene backbone, is a key regulatory point. nih.gov However, the transcription factors and signaling pathways that control crtM and crtN expression are yet to be fully elucidated. The regulation of intracellular levels of precursor molecules like all-trans-retinoic acid (ATRA) involves a feedback loop mechanism where ATRA induces the expression of catabolizing enzymes, a process that could have parallels in diapophytoene regulation. journalagent.comnih.gov

Future research will likely focus on:

Functional genomics and proteomics to identify and functionally annotate uncharacterized genes in diapophytoene-producing organisms. frontiersin.org

Biochemical assays with purified recombinant enzymes to determine their specific catalytic activities and substrate specificities.

Transcriptional analysis to identify regulatory elements and transcription factors that control the expression of carotenoid biosynthetic genes.

Comparative genomics to understand the evolution and diversification of C30 carotenoid pathways across different bacterial phyla. pnas.orgcsic.es

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

To gain a holistic understanding of this compound metabolism and its role within the cell, a systems biology approach integrating multiple "omics" datasets is essential. This approach moves beyond the study of individual components to analyze the complex interplay between genes, transcripts, proteins, and metabolites. nih.govfrontlinegenomics.com

Genomics provides the foundational blueprint of an organism's metabolic potential, including the genes encoding the enzymes for diapophytoene synthesis. nih.gov Whole-genome sequencing allows for the identification of complete carotenoid biosynthetic pathways and other related metabolic networks.

Transcriptomics , the study of the complete set of RNA transcripts, reveals which genes are actively being expressed under specific conditions. nih.gov This can provide insights into how the diapophytoene pathway is regulated in response to environmental stimuli like light or oxidative stress.

Proteomics focuses on the entire complement of proteins, providing a direct measure of the enzymatic machinery present in the cell at a given time. nih.gov This can help to identify the abundance and post-translational modifications of key enzymes like CrtM and CrtN.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites, including diapophytoene and its derivatives. mdpi.comfrontiersin.org This provides a direct readout of the metabolic state of the cell and can reveal the end products of the biosynthetic pathway.

By integrating these datasets, researchers can construct comprehensive models of the diapophytoene biosynthetic network. frontlinegenomics.com For instance, combining metagenomics and metaproteomics can help to assign specific proteins to the microorganisms that produce them within a complex community. mdpi.com This integrated approach can help to:

Identify bottlenecks and rate-limiting steps in the diapophytoene pathway.

Uncover novel regulatory interactions and feedback loops. journalagent.com

Elucidate the physiological role of diapophytoene and its derivatives in the context of the entire cellular metabolism.

Predict how genetic or environmental perturbations will affect diapophytoene production.

Challenges in multi-omics integration include the development of sophisticated bioinformatics tools and statistical methods to analyze and visualize these large and complex datasets. frontlinegenomics.comfrontiersin.org However, the potential rewards of a systems-level understanding of diapophytoene biosynthesis are substantial, paving the way for more effective metabolic engineering and synthetic biology applications.

Development of Novel Synthetic Biology Tools for Pathway Probing and Construction

Synthetic biology offers a powerful toolkit for both investigating and engineering the this compound biosynthetic pathway. cshlpress.comnih.gov The ability to design and construct novel biological components and systems allows researchers to probe the function of individual enzymes and to build microbial cell factories for the production of C30 carotenoids. nih.govresearchgate.net

Key synthetic biology tools and their applications in diapophytoene research include:

DNA Synthesis and Assembly: Advances in DNA synthesis allow for the rapid and cost-effective creation of genes and entire metabolic pathways. cshlpress.com This enables the heterologous expression of diapophytoene biosynthetic genes from various organisms in well-characterized hosts like Escherichia coli or Bacillus subtilis. evitachem.comresearchgate.net

Genome Editing: Tools like CRISPR/Cas9 have revolutionized the ability to make precise modifications to an organism's genome. jmb.or.kr This can be used to knock out competing metabolic pathways to increase the precursor supply for diapophytoene synthesis, or to integrate the diapophytoene pathway directly into the host chromosome for stable production.

Genetic Circuits and Sensors: The construction of synthetic genetic circuits allows for the fine-tuning of gene expression within the diapophytoene pathway. nih.gov Biosensors can be developed to detect the presence of diapophytoene or its precursors, enabling high-throughput screening of mutant libraries for improved production.

Directed Evolution: This technique can be used to improve the activity and substrate specificity of key enzymes in the pathway, such as CrtM. nih.govcaltech.edu By creating and screening libraries of enzyme variants, researchers can evolve enzymes with enhanced properties for specific applications.

The application of these tools can lead to the development of robust and efficient microbial platforms for the production of diapophytoene and its derivatives. This is particularly relevant given the increasing demand for natural pigments and antioxidants in the food, feed, and pharmaceutical industries. nih.gov Furthermore, synthetic biology approaches can be used to create novel C30 carotenoid structures with potentially enhanced biological activities. researchgate.net

Exploration of Undiscovered Biological Functions in Diverse Microorganisms

While the antioxidant properties of some C30 carotenoids are recognized, the full spectrum of their biological functions, particularly in the diverse microorganisms that produce them, remains largely unexplored. mdpi.comnih.gov this compound and its derivatives are not merely pigments; they likely play crucial roles in the physiology and survival of these organisms.

Research has shown that carotenoids, in general, are involved in:

Protection against oxidative stress: Their conjugated double bond systems allow them to quench reactive oxygen species. tandfonline.com

Modulating membrane fluidity: As lipophilic molecules, they can integrate into the cell membrane and influence its physical properties. nih.govcaltech.edu

Light harvesting: In photosynthetic organisms, carotenoids act as accessory pigments, absorbing light energy and transferring it to chlorophyll. nih.gov Although many diapophytoene-producing bacteria are non-photosynthetic, the possibility of light-sensing or photoprotective roles cannot be ruled out. biorxiv.orgpnas.org

Future research should focus on elucidating the specific biological roles of this compound in a wider range of microorganisms. This could involve:

Investigating extremophiles: Many carotenoid-producing bacteria inhabit extreme environments, such as those with high salinity, temperature, or radiation. tandfonline.com Studying the function of diapophytoene in these organisms could reveal novel mechanisms of stress tolerance.

Exploring host-microbe interactions: Some diapophytoene-producing bacteria, like Staphylococcus aureus, are human pathogens. evitachem.comnih.gov Understanding the role of this carotenoid in virulence and host immune evasion is an important area of research.

Characterizing novel derivatives: The discovery of unusual C30 carotenoids, such as those with carboxylic acid moieties, suggests potentially new biological activities. biorxiv.org For instance, increased polarity could affect their localization within the cell and their interaction with other molecules.

Q & A

Q. What analytical methods are most effective for detecting and quantifying all-trans-4,4'-diapophytoene in microbial samples?

  • Methodology : Use high-performance liquid chromatography with photodiode array detection (HPLC-PDA) for baseline separation, particularly when analyzing carotenoid intermediates in bacterial lysates (e.g., Eubacterium limosum or Leuconostoc mesenteroides). For untargeted metabolomic studies, optimize Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) with peak area normalization across concentrations (e.g., 5–20%) to account for signal variability . Validate results using NMR for structural confirmation, as demonstrated in heterologous expression systems .

Q. What is the core enzymatic pathway for all-trans-4,4'-diapophytoene biosynthesis?

  • Methodology : The pathway begins with the condensation of two farnesyl pyrophosphate (FPP) molecules by 4,4'-diapophytoene synthase (CrtM, EC 2.5.1.96). Subsequent desaturation steps are catalyzed by 4,4'-diapophytoene desaturase (CrtN, EC 1.3.8.2), which introduces four double bonds via FAD-dependent reactions to form 4,4'-diapolycopene. Monitor reaction intermediates (e.g., 15-cis-4,4'-diapophytoene) using HPLC and confirm enzyme activity through heterologous expression in E. coli .

Q. How can researchers distinguish all-trans-4,4'-diapophytoene from structurally similar C30 intermediates?

  • Methodology : Combine retention time data from reverse-phase HPLC with UV-Vis spectral analysis (λmax ~286 nm for diapophytoene). Cross-reference with mass spectrometry (e.g., m/z 408.37 [M+H]⁺ for C30H48) and compare against databases like KEGG or MetaCyc . For ambiguous cases, perform isotopic labeling or gene knockout studies to confirm biosynthetic origins .

Advanced Research Questions

Q. How can contradictions in proposed biosynthetic pathways (e.g., squalene vs. diapophytoene as initial intermediates) be resolved experimentally?

  • Methodology : Conduct comparative genomic analysis of terpenoid biosynthetic gene clusters (e.g., using AntiSMASH 6.0) to identify squalene synthase homologs in species like Pseudomonas rhodos. Perform targeted mutagenesis of crtM and analyze intermediates via LC-MS. If diapophytoene is absent in mutants, prioritize squalene as the pathway starter . Validate findings with isotopic tracing (e.g., ¹³C-labeled FPP) .

Q. What experimental designs are optimal for studying crtM and crtN gene functionality across Lactobacillaceae species?

  • Methodology : Use pangenome analysis (e.g., SCARAP pipeline) to identify orthologs of crtM and crtN in 6,259 Lactobacillaceae genomes. For functional validation, clone candidate genes into E. coli vectors (e.g., pUC-ctrN) and screen for carotenoid production via HPLC-PDA. Correlate gene presence with ecological niches (e.g., insect-adapted vs. nomadic lifestyles) using phylogenetic trees and ANI thresholds (99.99%) .

Q. How can researchers optimize heterologous expression systems for high-yield all-trans-4,4'-diapophytoene production?

  • Methodology : Co-express crtM and crtN in E. coli BL21(DE3) with a GGPP synthase (crtE) under inducible promoters (e.g., T7 or arabinose). Monitor plasmid compatibility (e.g., pAC-HIM for crtM). Use fed-batch fermentation with IPTG induction and FPP precursor supplementation. Quantify yields via LC-MS and adjust parameters (e.g., pH, temperature) to minimize cis-isomer formation .

Q. What strategies address discrepancies in carotenoid quantification when using DART-HRMS?

  • Methodology : Normalize peak areas against internal standards (e.g., deuterated analogs) and validate linearity across concentration gradients (5–20%). Account for ion suppression effects by spiking samples with matrix-matched calibrants. Reproduce findings across technical replicates and cross-validate with HPLC-PDA to resolve false positives .

Methodological Considerations

  • Data Contradiction Analysis : When pathway intermediates are undetected (e.g., in P. rhodos mutants), use complementary techniques like GC-MS for volatile intermediates or RNA-seq to confirm gene expression .
  • Gene Cluster Annotation : Leverage tools like KEGG Mapper and BRITE to annotate EC numbers (e.g., EC 1.3.8.2 for CrtN) and avoid misclassification .
  • Statistical Rigor : Apply ANOVA to assess peak area variability in DART-HRMS datasets (e.g., error bars in ) and report RSD values for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
All-trans-4,4'-diapophytoene
Reactant of Route 2
All-trans-4,4'-diapophytoene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.